2,7-Bis(4-chlorobutoxy)quinoline

CAS No.: 2060027-95-2

Cat. No.: VC2770319

Molecular Formula: C17H21Cl2NO2

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060027-95-2 |

|---|---|

| Molecular Formula | C17H21Cl2NO2 |

| Molecular Weight | 342.3 g/mol |

| IUPAC Name | 2,7-bis(4-chlorobutoxy)quinoline |

| Standard InChI | InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-21-15-7-5-14-6-8-17(20-16(14)13-15)22-12-4-2-10-19/h5-8,13H,1-4,9-12H2 |

| Standard InChI Key | TZMDXIUAHHJECB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C1C=CC(=N2)OCCCCCl)OCCCCCl |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=N2)OCCCCCl)OCCCCCl |

Introduction

Chemical Identity and Structure

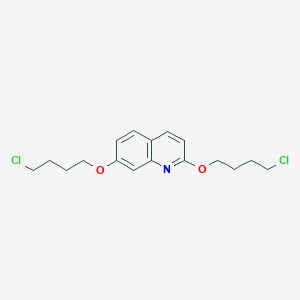

2,7-Bis(4-chlorobutoxy)quinoline is a heterocyclic organic compound featuring a quinoline core with two 4-chlorobutoxy substituents at positions 2 and 7. The compound is formally identified by its unique Chemical Abstracts Service (CAS) registry number 2060027-95-2 . Its molecular formula is C17H21Cl2NO2 with a molecular weight of 342.3 g/mol . The compound contains a nitrogen-containing heterocyclic ring system characteristic of quinolines, which are known for their diverse biological activities and pharmaceutical applications.

The structure consists of a quinoline scaffold with two 4-chlorobutoxy chains attached at positions 2 and 7. Each substituent contains a linear four-carbon chain terminating with a chlorine atom, creating a symmetrical arrangement around the quinoline nucleus. This structural configuration contributes to the compound's physical and chemical properties, including its solubility profile and reactivity patterns. The presence of chlorine atoms at the terminal positions of the alkoxy chains makes this compound potentially useful as a synthetic intermediate in further chemical transformations.

Synonyms and Identifiers

The compound is recognized under several systematic and commercial identifiers across various chemical databases and commercial suppliers. These identifiers facilitate accurate tracking and referencing in scientific literature and commercial transactions. The primary identifiers include:

| Identifier Type | Value | Reference |

|---|---|---|

| CAS Number | 2060027-95-2 | |

| PubChem CID | 125449220 | |

| Alternative Codes | KHD02795, EN300-322709 | |

| MFCD Number | MFCD30497714 | |

| Commercial Reference | TR-Q206050 |

This compound is consistently referred to in scientific literature and commercial catalogues as 2,7-Bis(4-chlorobutoxy)quinoline, with the alternative name "Quinoline, 2,7-bis(4-chlorobutoxy)-" also appearing in some chemical databases .

Physical and Chemical Properties

2,7-Bis(4-chlorobutoxy)quinoline possesses distinct physical and chemical properties that influence its behavior in chemical reactions, its handling characteristics, and its potential applications in pharmaceutical synthesis.

Physical Properties

The physical properties of 2,7-Bis(4-chlorobutoxy)quinoline determine its state, appearance, and behavior under various conditions. These properties are critical for handling, storage, and processing in laboratory and industrial settings.

The high boiling and flash points indicate that the compound has relatively low volatility at room temperature, which impacts its stability during storage and handling. The density slightly higher than water suggests that the compound would sink in aqueous solutions, which may affect extraction procedures during synthesis or purification.

Chemical Properties

The chemical properties of 2,7-Bis(4-chlorobutoxy)quinoline influence its reactivity, stability, and compatibility with various chemical environments and reagents.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C17H21Cl2NO2 | |

| Molecular Weight | 342.3 g/mol | |

| XLogP3-AA | 5.1 | |

| LogP | 5.53 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 10 |

The relatively high LogP value (5.1-5.53) indicates that the compound is highly lipophilic, suggesting poor water solubility but good solubility in organic solvents . This lipophilicity may influence its bioavailability and distribution in biological systems if it were to be studied for pharmacological properties. The absence of hydrogen bond donors (0) and the presence of three hydrogen bond acceptors reflect the compound's potential for intermolecular interactions . The high number of rotatable bonds (10) suggests significant conformational flexibility, which may impact its binding capabilities in biological systems and its crystal packing behavior.

Relationship to Brexpiprazole

2,7-Bis(4-chlorobutoxy)quinoline has been identified as "Brexpiprazole Impurity 30," indicating its relevance in the synthesis and quality control of Brexpiprazole, an atypical antipsychotic medication . Brexpiprazole (trade name Rexulti) is used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.

The connection between 2,7-Bis(4-chlorobutoxy)quinoline and Brexpiprazole suggests that this compound either appears as:

-

A synthetic intermediate in the production of Brexpiprazole

-

A by-product formed during Brexpiprazole synthesis

-

A degradation product of Brexpiprazole under certain conditions

Patent literature related to Brexpiprazole preparation mentions various quinoline derivatives and reactions involving chlorinated compounds, supporting the connection between 2,7-Bis(4-chlorobutoxy)quinoline and Brexpiprazole synthesis pathways . One such pathway described in patent literature involves using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in reactions with quinoline derivatives, which may be relevant to understanding how 2,7-Bis(4-chlorobutoxy)quinoline relates to the Brexpiprazole synthesis process .

As an identified impurity, the presence and concentration of 2,7-Bis(4-chlorobutoxy)quinoline would need to be controlled and monitored during Brexpiprazole production to ensure the final pharmaceutical product meets quality and safety standards.

Analytical Characterization

The accurate identification and purity assessment of 2,7-Bis(4-chlorobutoxy)quinoline rely on various analytical techniques. While specific analytical data for this compound is limited in the search results, suppliers typically provide analytical certificates that may include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectrum would confirm the structure by identifying the characteristic proton signals from the quinoline core and the two 4-chlorobutoxy chains .

-

Mass Spectrometry: Mass spectral analysis would verify the molecular weight and fragmentation pattern, with an expected molecular ion peak at m/z 341.09 .

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would determine the purity of the compound and detect any significant impurities .

These analytical methods collectively provide a comprehensive characterization of the compound's identity, purity, and structural features, which is essential for research applications and quality control in pharmaceutical contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume